6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one
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Overview
Description
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is a heterocyclic compound that features a furan ring fused to a piperidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor containing both furan and piperidinone moieties. For instance, the Paal-Knorr synthesis is a well-known method for constructing furan rings, which can then be further functionalized to introduce the piperidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a diverse array of products .
Scientific Research Applications
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have pharmacological properties that can be explored for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the piperidinone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with applications in green chemistry and materials science.
Furfuryl Alcohol: Used in the production of resins and polymers.
2,5-Furandicarboxylic Acid: A key intermediate in the synthesis of bio-based polymers.
Uniqueness
6-(Furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one is unique due to its combined furan and piperidinone structures, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications and interactions compared to simpler furan derivatives .
Properties
CAS No. |
65094-57-7 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
6-(furan-2-yl)-6-hydroxy-3-methylpiperidin-2-one |
InChI |
InChI=1S/C10H13NO3/c1-7-4-5-10(13,11-9(7)12)8-3-2-6-14-8/h2-3,6-7,13H,4-5H2,1H3,(H,11,12) |
InChI Key |
JBFHSBCJEPPIOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1=O)(C2=CC=CO2)O |
Origin of Product |
United States |
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